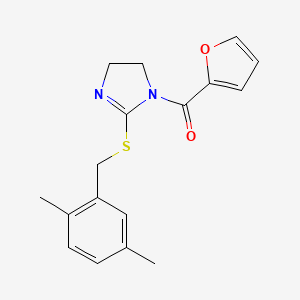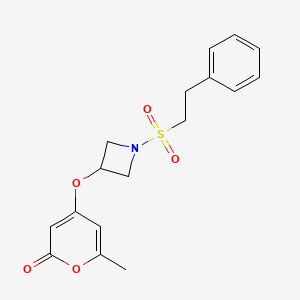
3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the connectivity of the various atoms and groups within the molecule. This would include the positions of the bromine atom, the pyridine and pyrrolidine rings, and the sulfonyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the pyridine ring, which is an aromatic system and can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .Applications De Recherche Scientifique
Synthesis and Reactivity Compounds similar to 3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine serve as key intermediates in the synthesis of heterocyclic structures, which are foundational in developing pharmaceuticals and agrochemicals. For instance, brominated pyridines and pyrrolidines are used in constructing complex molecules due to their reactivity towards nucleophilic substitution and as precursors in cross-coupling reactions. The presence of a bromo group adjacent to a nitrogen-containing heterocycle often allows for selective functionalization, leading to diverse synthetic applications (Zhou et al., 2011). Similarly, sulfonamide groups, akin to the cyclopropylsulfonyl moiety, are pivotal in medicinal chemistry due to their stability and bioactivity, contributing to the development of novel therapeutic agents (Darwish et al., 2014).
Antimicrobial Activity The structural motifs present in 3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine are commonly explored for their biological activities. Pyrrolidine derivatives, for example, have been extensively studied for their antimicrobial properties. Research indicates that modifications on the pyrrolidine ring can lead to compounds with significant antibacterial activities, highlighting the potential of such structures in designing new antibiotics (Bogdanowicz et al., 2013).
Catalysis and Organic Transformations Additionally, compounds containing bromo and sulfonyl groups are instrumental in catalysis and as intermediates in organic transformations. For example, they can participate in enantioselective synthesis processes, such as bromoaminocyclization, to produce chiral molecules with high yield and selectivity. This is crucial in the pharmaceutical industry, where the synthesis of enantiomerically pure compounds is vital for drug safety and efficacy (Zhou et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3S/c13-11-2-1-6-14-12(11)18-9-5-7-15(8-9)19(16,17)10-3-4-10/h1-2,6,9-10H,3-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLJFAQPIBDXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2699591.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2699594.png)
![Ethyl 2-(4,7-dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2699595.png)

![7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2699597.png)

![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B2699600.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699602.png)
![2-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2699604.png)
![2-[(4Z)-4-(4-ethoxyphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2699605.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2699606.png)
![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2699609.png)
